molecular formula C12H8N2O B12280346 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile CAS No. 444002-96-4

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile

Katalognummer: B12280346
CAS-Nummer: 444002-96-4
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: YWUBPOQDSWXEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is a heterocyclic compound that contains both a pyridine ring and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile typically involves the reaction of 2-oxo-1,2-dihydropyridine with benzonitrile under specific conditions. One common method involves the use of zinc oxide (ZnO), zinc chloride (ZnCl2), and N,N-diisopropylethylamine (DIEA) as catalysts to facilitate the selective O-benzylation of 2-oxo-1,2-dihydropyridines . This method allows for the efficient production of the desired compound under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The nitrile group can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

Major products formed from these reactions include various substituted pyridines and benzonitriles, which can have different functional groups and properties.

Wissenschaftliche Forschungsanwendungen

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1,2-dihydropyridines: These compounds share a similar pyridine ring structure and exhibit comparable chemical reactivity.

    Benzonitriles: Compounds with a benzonitrile group that can undergo similar substitution reactions.

Uniqueness

4-(2-Oxo-1(2H)-pyridinyl)benzonitrile is unique due to its combination of a pyridine ring and a benzonitrile group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

444002-96-4

Molekularformel

C12H8N2O

Molekulargewicht

196.20 g/mol

IUPAC-Name

4-(2-oxopyridin-1-yl)benzonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H

InChI-Schlüssel

YWUBPOQDSWXEOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.